molecular formula C₈H₁₇NO₄.HCl B1159017 6,6'-Dihydroxypregabalin Hydrochloride

6,6'-Dihydroxypregabalin Hydrochloride

Cat. No.: B1159017
M. Wt: 227.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-Dihydroxypregabalin Hydrochloride is a chemical impurity associated with pregabalin, a widely used anticonvulsant and neuropathic pain medication. Structurally, it features hydroxyl groups at the 6 and 6' positions of the pregabalin backbone, with a hydrochloride salt form. This compound is critical in pharmaceutical quality control, as impurities can impact drug safety and efficacy. While its exact pharmacological role remains underexplored, it is recognized as a key analyte in impurity profiling during pregabalin synthesis and formulation .

Properties

Molecular Formula

C₈H₁₇NO₄.HCl

Molecular Weight

227.68

Synonyms

3-(Aminomethyl)-6-hydroxy-5-(hydroxymethyl)hexanoic Acid Hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • 6,6’-Dihydroxypregabalin Lactam : The lactam form arises from cyclization, eliminating a water molecule and forming a five-membered ring. This structural change reduces polarity compared to the dihydroxy hydrochloride form, impacting chromatographic retention times in analytical methods .
  • Diastereomer Mixtures : The 6-hydroxy diastereomers highlight the stereochemical complexity of pregabalin impurities. Their separation requires high-resolution techniques, such as chiral chromatography, to ensure compliance with pharmacopeial standards .

Comparison with Non-Pregabalin Derivatives

6,7-Dihydroxycoumarin

γ-aminobutyric acid analog). Its pharmacological profile includes antioxidant and anti-inflammatory properties, contrasting with the neurotargeted role of pregabalin impurities. The positioning of hydroxyl groups (6,7 vs. 6,6') also influences metabolic stability and bioavailability .

Terbinafine Hydrochloride

Terbinafine Hydrochloride contains a 6,6-dimethyl group on a heptene chain but belongs to the allylamine antifungal class. Its structural dissimilarity underscores the specificity of hydroxylation patterns in defining compound class and function .

Analytical and Regulatory Considerations

The identification and quantification of 6,6’-Dihydroxypregabalin Hydrochloride necessitate advanced analytical methods. For example:

  • Chromatographic Resolution: USP guidelines for related substances (e.g., as seen in Doxepin Hydrochloride monographs) emphasize resolution (R ≥ 1.5) between closely eluting peaks, a principle applicable to pregabalin impurity analysis .
  • Spectroscopic Characterization : Techniques like LC-MS/MS and NMR are critical for confirming structural integrity, as demonstrated in pharmacokinetic studies of pregabalin and its metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.